Cas no 1797307-53-9 (2-bromo-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]benzene-1-sulfonamide)

2-Bromo-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]benzene-1-sulfonamide is a specialized sulfonamide derivative featuring a brominated benzene core linked to a dicyclopropyl-substituted pyrazole moiety via an ethyl spacer. This compound is of interest in medicinal and agrochemical research due to its structural complexity, which combines electrophilic (bromobenzene) and sterically constrained (dicyclopropylpyrazole) functional groups. The sulfonamide group enhances potential biological activity, particularly in enzyme inhibition or receptor modulation. Its well-defined molecular architecture makes it a valuable intermediate for designing targeted inhibitors or probes in drug discovery. The presence of multiple reactive sites allows for further functionalization, enabling tailored modifications for specific applications.
2-bromo-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]benzene-1-sulfonamide structure
1797307-53-9 structure
Product Name:2-bromo-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]benzene-1-sulfonamide
CAS No:1797307-53-9
MF:C17H20BrN3O2S
MW:410.328601837158
CID:5371439
Update Time:2025-10-28

2-bromo-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 2-bromo-N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]benzenesulfonamide
    • 2-bromo-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]benzene-1-sulfonamide
    • Inchi: 1S/C17H20BrN3O2S/c18-14-3-1-2-4-17(14)24(22,23)19-9-10-21-16(13-7-8-13)11-15(20-21)12-5-6-12/h1-4,11-13,19H,5-10H2
    • InChI Key: HSCAGUDVMKHFGD-UHFFFAOYSA-N
    • SMILES: C1(S(NCCN2C(C3CC3)=CC(C3CC3)=N2)(=O)=O)=CC=CC=C1Br

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Additional information on 2-bromo-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]benzene-1-sulfonamide

2-Bromo-N-[2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethyl]benzene-1-sulfonamide: A Comprehensive Overview

The compound 2-bromo-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]benzene-1-sulfonamide (CAS No. 1797307-53-9) is a complex organic molecule with a unique structure that combines several functional groups. This compound has garnered attention in the field of organic chemistry and pharmacology due to its potential applications in drug development. The molecule consists of a bromine atom attached to a benzene ring, which is further connected to a sulfonamide group. The sulfonamide group is linked to an ethyl chain that terminates with a substituted pyrazole ring containing two cyclopropyl groups. This intricate structure suggests that the compound may exhibit diverse chemical and biological properties.

Recent studies have highlighted the importance of sulfonamides in medicinal chemistry, particularly as they often serve as bioisosteres for amides and ureas. The presence of a bromine atom in the molecule adds to its potential as a halogenated compound, which can influence its pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). The pyrazole ring, a five-membered aromatic heterocycle, is known for its stability and ability to form hydrogen bonds, making it a valuable component in drug design. The substitution pattern on the pyrazole ring—specifically the placement of two cyclopropyl groups at positions 3 and 5—further enhances the molecule's structural complexity and may contribute to its unique biological activity.

One of the most promising aspects of 2-bromo-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]benzene-1-sulfonamide is its potential as a kinase inhibitor. Kinases are enzymes that play critical roles in cell signaling pathways, and their dysregulation is implicated in various diseases, including cancer. Research has shown that sulfonamides can act as ATP competitive inhibitors of kinase activity due to their ability to mimic the adenine moiety of ATP. The bromine atom in this compound may further enhance its binding affinity by introducing additional electronic effects or by serving as a site for potential covalent interactions with the kinase active site.

Another area of interest for this compound is its role in modulating ion channels. Ion channels are integral membrane proteins that regulate the flow of ions across cellular membranes, playing a crucial role in processes such as nerve impulse propagation and muscle contraction. The sulfonamide group in this molecule has been shown to interact with ion channel proteins, potentially modulating their activity. The presence of the pyrazole ring with cyclopropyl substituents may further enhance the compound's ability to target specific ion channels, making it a candidate for treating conditions such as epilepsy or chronic pain.

In terms of synthesis, 2-bromo-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]benzene-1-sulfonamide can be prepared through a multi-step organic synthesis process. The synthesis typically involves the preparation of intermediate compounds such as 3,5-dicyclopropylpyrazole and subsequent coupling reactions to form the sulfonamide derivative. The use of advanced synthetic techniques such as Suzuki-Miyaura coupling or Buchwald-Hartwig amination may facilitate the construction of the ethyl chain connecting the pyrazole ring and the sulfonamide group.

From an analytical standpoint, this compound can be characterized using various spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR). These methods provide insights into the molecular structure, purity, and stability of the compound. For instance, NMR spectroscopy can be used to confirm the regiochemistry of substitution on the pyrazole ring and to identify key functional groups such as the sulfonamide group.

Recent advancements in computational chemistry have also enabled researchers to predict the biological activity of 2-bromo-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]benzene-1-sulfonamide using molecular docking studies. These studies involve modeling the interaction between the compound and its target proteins at an atomic level. By analyzing key parameters such as binding energy and hydrogen bonding interactions, researchers can gain insights into how modifications to the molecule's structure might improve its therapeutic potential.

In conclusion, 2-bromo-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]benzene-1-sulfonamide represents an intriguing molecule with diverse functional groups that offer opportunities for exploring its chemical and biological properties. Its potential applications in drug development make it an exciting subject for further research across multiple disciplines within chemistry and pharmacology.

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